molecular formula C8H12N2O2S2 B8369884 2,4-Dimethoxy-5,6-bis(methylthio)pyrimidine

2,4-Dimethoxy-5,6-bis(methylthio)pyrimidine

Cat. No. B8369884
M. Wt: 232.3 g/mol
InChI Key: QXYZNXJOMPVNEV-UHFFFAOYSA-N
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Patent
US04540698

Procedure details

Into a 100-milliliter, 4-necked flask equipped with a reflux condenser, thermometer and stirrer, were charged 5.51 g of 6-chloro-2,4-dimethoxy-5-methylthiopyrimidine and 50 ml of tetrahydrofuran. After causing the pyrimidine derivative to dissolve completely in the solvent, a 15% aqueous solution of sodium methyl mercaptan (commercially available; product of Tokyo Kasei Kogyo K.K.) was added dropwise and the resultant mixture was refluxed for 5 hours.
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([O:8][CH3:9])[N:5]=[C:4]([O:10][CH3:11])[C:3]=1[S:12][CH3:13].N1C=CC=NC=1.[CH3:20][SH:21].[Na]>O1CCCC1>[CH3:9][O:8][C:6]1[N:5]=[C:4]([O:10][CH3:11])[C:3]([S:12][CH3:13])=[C:2]([S:21][CH3:20])[N:7]=1 |f:2.3,^1:21|

Inputs

Step One
Name
Quantity
5.51 g
Type
reactant
Smiles
ClC1=C(C(=NC(=N1)OC)OC)SC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC=C1
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS.[Na]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-milliliter, 4-necked flask equipped with a reflux condenser
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve completely in the solvent
ADDITION
Type
ADDITION
Details
) was added dropwise

Outcomes

Product
Name
Type
Smiles
COC1=NC(=C(C(=N1)OC)SC)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.